molecular formula C21H31N3O B2660359 3-(Adamantan-1-yl)-1-{2-[4-(dimethylamino)phenyl]ethyl}urea CAS No. 1396811-76-9

3-(Adamantan-1-yl)-1-{2-[4-(dimethylamino)phenyl]ethyl}urea

Cat. No. B2660359
CAS RN: 1396811-76-9
M. Wt: 341.499
InChI Key: SCDBNLZLJGLMCD-UHFFFAOYSA-N
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Description

The compound “3-(Adamantan-1-yl)-1-{2-[4-(dimethylamino)phenyl]ethyl}urea” is a complex organic molecule. It contains an adamantane group, which is a type of diamondoid and a common motif in medicinal chemistry due to its unique three-dimensional structure . The molecule also contains a urea group, which is a functional group that plays a key role in many biological processes .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of the adamantane group. Adamantane is a rigid, three-dimensional structure that can impart unique properties to the molecules it’s part of .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the other reactants present. The urea group could potentially participate in a variety of reactions, including hydrolysis and condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the adamantane group could potentially make the compound more lipophilic, which could affect its solubility and other properties .

Scientific Research Applications

Future Directions

Future research could potentially explore the synthesis, properties, and potential applications of this compound. Given the biological activity of many adamantane derivatives, it could be of interest in medicinal chemistry .

properties

IUPAC Name

1-(1-adamantyl)-3-[2-[4-(dimethylamino)phenyl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O/c1-24(2)19-5-3-15(4-6-19)7-8-22-20(25)23-21-12-16-9-17(13-21)11-18(10-16)14-21/h3-6,16-18H,7-14H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDBNLZLJGLMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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